REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][CH3:17])[CH:12]=2)[CH2:7]1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:17][O:16][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([CH2:4][OH:3])[CH2:15][CH2:14]2 |f:1.2.3.4.5.6|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hr at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 4N NaOH (15 ml) and water (20 ml)
|
Type
|
STIRRING
|
Details
|
After stirring vigorously for 15 min the mixture
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (25 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was further extracted with EtOAc (2×25 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl solution (30 ml), dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a clear oil
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification over SiO2 (Merck 230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with EtOAc-nHexane (1:3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCC(CC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.14 mmol | |
AMOUNT: MASS | 989 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |